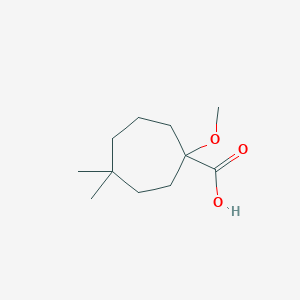

1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, an enzymatic desymmetrization process was developed to synthesize (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid using Candida antarctica lipase, which yielded the product with high enantiomeric excess . Another synthesis approach for a constrained hydroxy-α-amino acid involved selective transformations of functional groups following a Diels–Alder cycloaddition . These methods highlight the importance of stereochemistry and selective functional group transformations in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction. For example, the crystal structure of a pyrrole derivative with a methoxycarbonyl group was solved, revealing strong hydrogen bonding and intermolecular interactions that contribute to the crystal's internal cohesion . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule and its implications for reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving methoxycarbonyl-substituted compounds can be quite diverse. Cycloaddition reactions, for example, have been used to create complex structures, as seen in the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with 6,6-dimethylfulvene, leading to different cycloadducts depending on the solvent used . Photolysis of acyl azides derived from dimethyldecalin carboxylic acids has been shown to yield isocyanates and other products . These studies demonstrate the reactivity of methoxycarbonyl-substituted compounds and their potential for creating novel chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxycarbonyl-substituted compounds are influenced by their molecular structure. For instance, the photoreactivity of 2,5-dimethylphenacyl esters as a protecting group for carboxylic acids has been studied, showing that the efficiency of photoenolization and the release of the carboxylic acid depend on the solvent . The thermal rearrangement of a benzocycloheptene derivative has also been investigated, revealing a complex mechanism involving skeletal rearrangement and cycloaddition reactions . These studies provide insights into the stability, reactivity, and potential applications of methoxycarbonyl-substituted compounds in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Photo-Removable Protecting Group

The use of a dimethylphenacyl (DMP) ester as a photoremovable protecting group for carboxylic acids suggests potential applications in organic synthesis or biochemistry. This could be relevant for "caged compounds," including those structurally related to 1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Synthesis of Antitumor Agents

A study on the synthesis of novel antitumor agents, including a derivative of 1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid, highlights its potential in medicinal chemistry and pharmaceutical research (Mondal, Nogami, Asao, & Yamamoto, 2003).

Cycloaddition Reactions

The compound has been used in studies of cycloaddition reactions, which are fundamental in organic chemistry for constructing complex molecular architectures. This research contributes to the development of new synthetic methodologies (Yasunami, Kitamori, Kikuchi, Ohmi, & Takase, 1992).

Thermal Rearrangement Studies

Investigations into the thermal rearrangement of related compounds provide insights into reaction mechanisms and the stability of these compounds under various conditions. This is crucial for designing materials and chemicals with desired properties (Bradbury, Gilchrist, & Rees, 1982).

Carbocation Behavior

Studies on carbocation behavior involving methoxynaphthylmethyl carbocations contribute to the understanding of reaction mechanisms in organic chemistry, which could be applied to the synthesis of complex molecules (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).

Mass Spectrometric Studies

Mass spectrometry studies of compounds like 1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid and its derivatives enhance our understanding of their behavior under ionization, which is vital for analytical chemistry applications (Kolsaker, Kvarsnes, & Storesund, 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-10(2)5-4-6-11(14-3,8-7-10)9(12)13/h4-8H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFBPXKHGOJRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)(C(=O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)

![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)

![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)